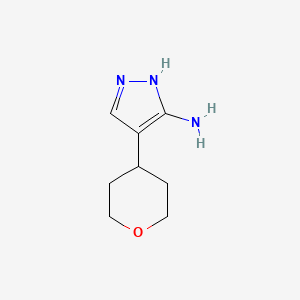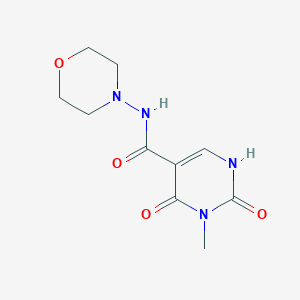
4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a tetrahydropyran ring. The exact structure would depend on the specific locations of the functional groups and any additional substituents .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and tetrahydropyran rings. Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition. Tetrahydropyrans can also participate in a variety of reactions, particularly those involving the opening of the ring .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Diamides : 4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine is used in the synthesis of p-aminobenzoic acid diamides, showing its utility in creating complex organic compounds (Agekyan & Mkryan, 2015).
Formation of Asymmetric Imines and Metal Complexes : It plays a role in the synthesis of formyl- and hydroxymethyl-substituted 4-phenyl-1H-pyrazoles, which are precursors for asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Domino Reactions in Aqueous Media : Utilized in L-proline-catalyzed domino reactions to synthesize 4H-pyrano[2,3-c]pyrazol-6-amines and bispyrazolyl propanoates, demonstrating its versatility in multicomponent reactions (Prasanna, Perumal & Menéndez, 2013).
Key Intermediate in Drug Synthesis : Acts as a key intermediate in the synthesis of TAK-779, a CCR5 antagonist, highlighting its importance in drug development (Hashimoto et al., 2002).
Applications in Material Science
Polymer Modification : It's used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels, indicating its relevance in material science and potential medical applications (Aly & El-Mohdy, 2015).
Synthesis of Dicarboxylic Acid Amides and Diamides : This compound is utilized in the synthesis of various N,N'-disubstituted oxamides and aryl oxamides, showing its role in creating novel polymeric compounds (Aghekyan et al., 2018).
Chemoselectivity in Amination Reactions : Its derivatives are studied for their chemoselectivity in amination reactions, contributing to our understanding of selective organic synthesis (Shen et al., 2010).
Crystal Structure Analysis : Used in crystallographic studies to understand molecular structures and bond formation processes (Xu et al., 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is often used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
As a biochemical reagent, it may interact with its targets through various mechanisms, potentially influencing the function of these targets .
Result of Action
As a biochemical reagent, it may have diverse effects depending on the specific context of its use .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
4-(oxan-4-yl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-7(5-10-11-8)6-1-3-12-4-2-6/h5-6H,1-4H2,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOIILMAJHSOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2469035.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2469044.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)

![4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2469052.png)


![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)